molecular formula C8H16N2O B1477533 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 2097983-91-8

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No.: B1477533
CAS No.: 2097983-91-8
M. Wt: 156.23 g/mol
InChI Key: PBEUDJLQSPMYBA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a chemical compound with the molecular formula C8H16N2O. It features a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine typically involves the reaction of cyclopropyl hydrazine with tetrahydro-2H-pyran-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)amine: Similar structure but with an amine group instead of hydrazine.

    1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)ketone: Contains a ketone group instead of hydrazine.

    1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)alcohol: Features an alcohol group in place of hydrazine.

Uniqueness

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is unique due to its combination of a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to a hydrazine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopropyl-1-(oxan-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUDJLQSPMYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
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1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 3
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 4
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 5
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 6
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine

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